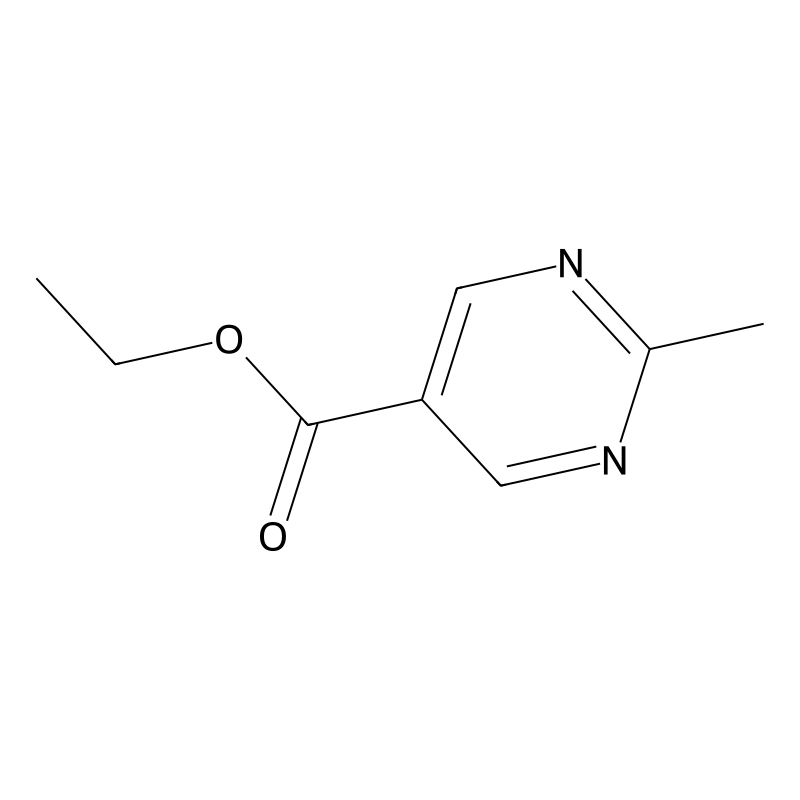

Ethyl 2-methylpyrimidine-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Ethyl 2-methylpyrimidine-5-carboxylate is an organic compound synthesized through various methods, including the condensation of ethyl acetoacetate with formamide and subsequent cyclization. [] Its structure has been confirmed using various spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). []

Potential Applications:

While the specific research applications of Ethyl 2-methylpyrimidine-5-carboxylate are limited, its chemical structure suggests potential in various scientific research fields:

- Medicinal Chemistry: The pyrimidine ring is a common scaffold found in numerous biologically active molecules, including pharmaceuticals. Ethyl 2-methylpyrimidine-5-carboxylate could serve as a starting material for the synthesis of novel drug candidates with diverse pharmacological activities. [, ]

- Material Science: Pyrimidine derivatives have been explored for their potential applications in developing functional materials like organic semiconductors and photoluminescent materials. The presence of the ethyl ester group in Ethyl 2-methylpyrimidine-5-carboxylate might offer opportunities for further functionalization and tailoring its properties for specific material science applications.

Ethyl 2-methylpyrimidine-5-carboxylate is a heterocyclic compound characterized by a pyrimidine ring substituted with an ethyl ester at the 5-position and a methyl group at the 2-position. Its chemical formula is C${9}$H${10}$N${2}$O${2}$, and it is classified under the category of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities and applications in pharmaceuticals.

Ethyl 2-methylpyrimidine-5-carboxylate can undergo various chemical transformations, including:

- Hydrolysis: The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.

- Alkylation: The nitrogen atoms in the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

- Condensation Reactions: It can react with amines or other nucleophiles to form amides or other derivatives through condensation reactions.

These reactions are crucial for synthesizing more complex molecules and exploring its potential as a pharmaceutical intermediate .

Compounds containing the pyrimidine structure, including ethyl 2-methylpyrimidine-5-carboxylate, exhibit various biological activities. Research indicates that similar compounds can act as:

- Antimicrobial Agents: Some derivatives have shown effectiveness against bacterial and fungal strains.

- Anticancer Agents: Certain pyrimidine derivatives have been studied for their potential in cancer therapy due to their ability to inhibit specific pathways involved in tumor growth.

- Enzyme Inhibitors: They may serve as inhibitors for enzymes such as dihydropyrimidine dehydrogenase, which is involved in drug metabolism.

The specific biological activity of ethyl 2-methylpyrimidine-5-carboxylate requires further investigation to elucidate its therapeutic potential .

Several synthetic routes have been developed for the preparation of ethyl 2-methylpyrimidine-5-carboxylate:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the pyrimidine ring structure. For example, reacting an appropriate amine with a carbonyl compound under acidic conditions can facilitate this.

- Esterification: The carboxylic acid derivative can be converted into its ethyl ester using standard esterification techniques involving alcohols and acid catalysts.

- Multicomponent Reactions: Recent methodologies involve combining multiple reactants in a single reaction vessel to synthesize pyrimidine derivatives efficiently.

These methods highlight the versatility of synthetic strategies available for producing this compound .

Ethyl 2-methylpyrimidine-5-carboxylate finds applications in various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs, particularly those targeting infectious diseases and cancer.

- Agricultural Chemicals: Some derivatives are explored for their potential use as agrochemicals due to their biological activity against pests and pathogens.

- Material Science: Its derivatives may be used in developing new materials with unique properties.

The compound's broad applicability underscores its significance in both research and industrial contexts .

Studies investigating the interactions of ethyl 2-methylpyrimidine-5-carboxylate with biological targets are essential for understanding its mechanism of action. Interaction studies typically focus on:

- Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.

- Pharmacokinetics: Understanding how the compound behaves within biological systems, including absorption, distribution, metabolism, and excretion.

- Toxicology Profiles: Assessing any potential adverse effects associated with its use.

These studies are crucial for determining the safety and efficacy of compounds before clinical applications .

Ethyl 2-methylpyrimidine-5-carboxylate shares structural similarities with several other compounds within the pyrimidine family. A comparison highlights its unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | Hydroxyl group at position 4 | Increased solubility and potential for hydrogen bonding |

| Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | Chlorine substitution at position 2 | Enhanced reactivity due to electronegative chlorine |

| Ethyl 2-(m-tolyl)pyrimidine-5-carboxylate | Methyl group on an aromatic ring | Greater lipophilicity and potential for enhanced biological activity |

While all these compounds belong to the same class, ethyl 2-methylpyrimidine-5-carboxylate's specific arrangement of substituents contributes to its distinct chemical behavior and biological properties .